1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid 1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1171069-02-5
VCID: VC2914542
InChI: InChI=1S/C11H17N3O4S/c1-8-12-10(7-13(8)2)19(17,18)14-5-3-9(4-6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
SMILES: CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C(=O)O
Molecular Formula: C11H17N3O4S
Molecular Weight: 287.34 g/mol

1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid

CAS No.: 1171069-02-5

Cat. No.: VC2914542

Molecular Formula: C11H17N3O4S

Molecular Weight: 287.34 g/mol

* For research use only. Not for human or veterinary use.

1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid - 1171069-02-5

Specification

CAS No. 1171069-02-5
Molecular Formula C11H17N3O4S
Molecular Weight 287.34 g/mol
IUPAC Name 1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C11H17N3O4S/c1-8-12-10(7-13(8)2)19(17,18)14-5-3-9(4-6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
Standard InChI Key GLQFVIHELXKZGG-UHFFFAOYSA-N
SMILES CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C(=O)O
Canonical SMILES CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C(=O)O

Introduction

Chemical Identity and Properties

1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid is identified by CAS number 1171069-02-5 and has attracted considerable interest among researchers for its potential applications in drug discovery . The compound features a complex molecular structure with multiple functional groups that contribute to its chemical behavior and biological interactions.

Basic Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below:

PropertyValue
CAS Number1171069-02-5
Molecular FormulaC₁₁H₁₇N₃O₄S
Molecular Weight287.34 g/mol
PubChem CID44122016
IUPAC Name1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidine-4-carboxylic acid
SMILESCC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C(=O)O
InChIKeyGLQFVIHELXKZGG-UHFFFAOYSA-N

The compound possesses a distinctive molecular architecture that combines several important structural elements, including an imidazole ring, a sulfonyl linker group, and a piperidine carboxylic acid moiety . This unique combination of functional groups creates a molecule with various potential interaction sites for biological targets, contributing to its significance in pharmaceutical research.

Structural Features and Characteristics

The structure of 1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid consists of several key components:

  • A 1,2-dimethyl-1H-imidazole ring, which provides aromatic character and potential for hydrogen bonding

  • A sulfonyl group (SO₂) connecting the imidazole ring to the piperidine moiety

  • A piperidine ring with a carboxylic acid substituent at the 4-position

These structural elements collectively determine the compound's physical properties, chemical reactivity, and biological behavior. The presence of both basic (imidazole) and acidic (carboxylic acid) functional groups gives the molecule amphoteric properties, potentially enhancing its ability to interact with diverse biological targets.

Synthesis and Chemical Reactivity

The synthesis of 1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, which can vary based on the desired yield and purity of the final product. Research into optimized synthetic routes continues to be an active area of investigation among medicinal chemists.

Chemical Reactivity

The chemical reactivity of 1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid is influenced by its functional groups. Key reactions include:

  • Interactions with nucleophiles due to the sulfonyl group, which can undergo substitution reactions under appropriate conditions

  • Hydrogen bonding and electrostatic interactions facilitated by the imidazole ring, which can participate in various non-covalent interactions

  • Carboxylic acid chemistry, including esterification, amidation, and salt formation

These chemical properties provide opportunities for derivatization to create analogs with modified properties and potentially enhanced biological activities.

Current Research Status and Future Perspectives

Research on 1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid continues to evolve, with scientists exploring its properties, activities, and potential applications. The compound's unique structure makes it valuable for structure-activity relationship studies in drug discovery programs.

Ongoing Research Directions

Current research efforts are focused on:

  • Elucidating the compound's mechanism of action at the molecular level

  • Developing more efficient synthesis routes for the compound and its derivatives

  • Investigating specific biological targets and therapeutic applications

  • Creating structural analogs with enhanced properties

Related Compounds and Derivatives

Several related compounds have been investigated, including other imidazole-sulfonamide derivatives and structurally similar compounds with modifications to the piperidine ring or the carboxylic acid functionality . These studies contribute to a broader understanding of structure-activity relationships within this class of compounds.

The presence of 1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid in patent applications related to hydroxamic acid derivatives suggests its potential relevance in the development of novel therapeutic agents . This indicates ongoing interest in the pharmaceutical industry for developing this compound and its analogs for potential drug applications.

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